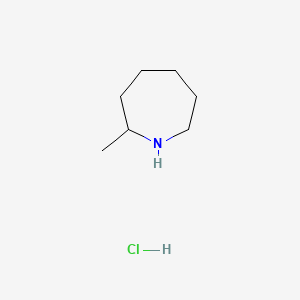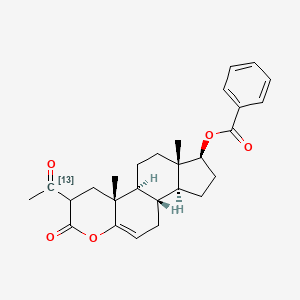![molecular formula C37H24O12 B584608 2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid CAS No. 85531-19-7](/img/structure/B584608.png)
2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid” is a chemical compound with the molecular formula C44H28O141. It has a molecular weight of 780.6941. This compound is not intended for human or veterinary use and is used for research purposes12. It’s a highly versatile material used in scientific research2. Its complex structure allows for diverse applications, including drug synthesis, material science, and molecular biology2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. It’s possible that the synthesis process is complex and may not be readily available in public databases.Molecular Structure Analysis
The molecular structure of this compound is likely complex due to its multiple benzoyl and acetyloxybenzoyl groups. However, specific details about its structure are not available in the search results.Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
This compound has a molecular formula of C44H28O14 and a molecular weight of 780.6941. Other physical and chemical properties were not available in the search results.Scientific Research Applications
Environmental Impact of UV Filters
Studies have highlighted concerns regarding the environmental effects of commonly used organic ultraviolet (UV) filters, such as oxybenzone. These compounds have been found in water sources worldwide and are not easily removed by wastewater treatment techniques. Their presence in aquatic environments has been linked to coral reef bleaching and potential disruptions in the food chain due to accumulation in fish species (Schneider & Lim, 2019).
Antioxidant and Anti-inflammatory Properties
The pharmacological characteristics of certain benzoic acid derivatives, such as vanillic acid, have been studied for their antioxidant, anti-inflammatory, and neuroprotective properties. These compounds have shown potential in treating various diseases due to their effective antioxidant activity (Ingole et al., 2021).
Synthetic Approaches in Medicinal Chemistry
There is ongoing research into the synthesis of benzazoles and derivatives, which display a diversity of biological activities. Synthetic chemists focus on developing new procedures to access compounds with potential therapeutic applications, highlighting the importance of exploring novel compounds for drug development (Rosales-Hernández et al., 2022).
Enzymatic Degradation of Organic Pollutants
Enzymatic approaches using oxidoreductive enzymes and redox mediators have shown promise in the degradation of recalcitrant organic pollutants in wastewater. These methods enhance the efficiency and range of substrate degradation, offering potential applications in environmental remediation (Husain & Husain, 2007).
Safety And Hazards
Future Directions
Given its use in scientific research2, this compound could have potential applications in various fields such as drug synthesis, material science, and molecular biology2. However, specific future directions or applications were not available in the search results.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, you may want to consult scientific literature or a chemistry professional.
properties
IUPAC Name |
2-[2-[2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H24O12/c1-22(38)45-29-18-8-3-13-24(29)34(41)47-31-20-10-5-15-26(31)36(43)49-32-21-11-6-16-27(32)37(44)48-30-19-9-4-14-25(30)35(42)46-28-17-7-2-12-23(28)33(39)40/h2-21H,1H3,(H,39,40) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLZKPINGZNCAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3C(=O)OC4=CC=CC=C4C(=O)OC5=CC=CC=C5C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H24O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-[[2-(Acetyloxy)benzoyl]oxy]benzoyl]oxy]benzoic Acid 2-[(2-Carboxyphenoxy)carbonyl]phenyl Ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

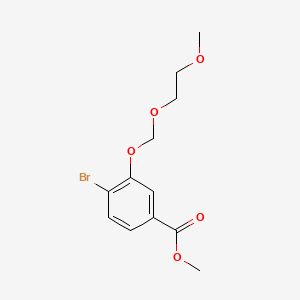
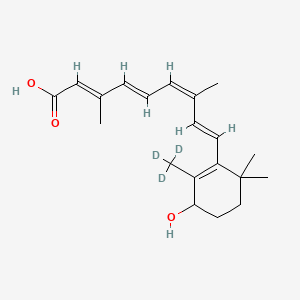
![[R-(Z)]-4-Hydroxy-N,N,N-trimethyl-9-oxo-7-[(triphenylmethoxy)methyl]-3,5,8-trioxa-4-phosphahexacos-17-en-1-aminium 4-Oxide Inner Salt](/img/structure/B584531.png)
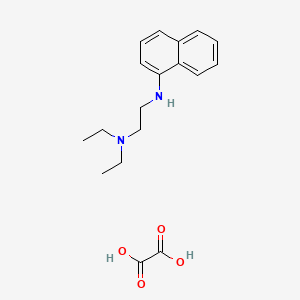
![3-[[2-(Trifluoromethoxy)phenyl]methyl]azepane](/img/structure/B584536.png)
![(7R,9AS)-7-(hydroxymethyl)octahydro-1H-pyrido[1,2-a]pyrazin-1-one](/img/structure/B584537.png)
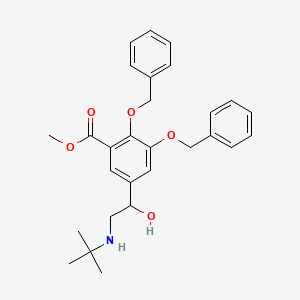
![Hexahydro-3-[[3-(trifluoromethoxy)phenyl]methyl]-1H-azepine](/img/structure/B584540.png)
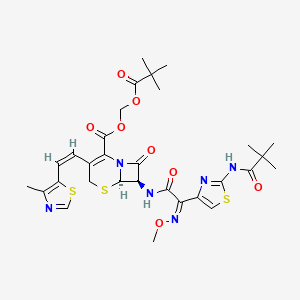
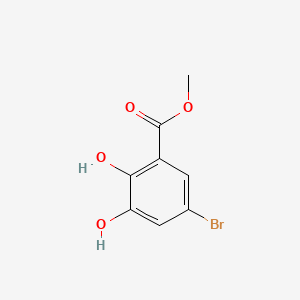

![Hexahydro-2-[[3-(trifluoromethyl)phenyl]methyl]-1H-azepine](/img/structure/B584546.png)
